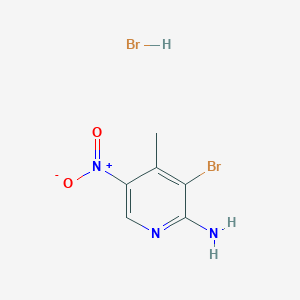

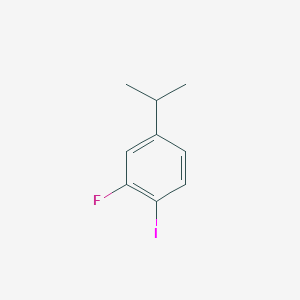

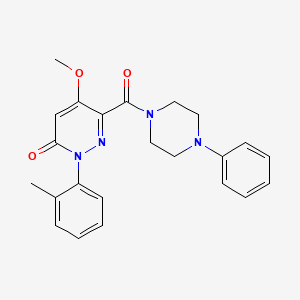

![molecular formula C16H16N2O4S2 B2696091 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 954706-98-0](/img/structure/B2696091.png)

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide” is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . It has been synthesized and investigated for its antibacterial activity .

Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The 1H NMR (DMSO-d6, 500 MHz) showed δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .

Physical And Chemical Properties Analysis

The compound was synthesized as described above with a yield of 65% . The MS (ESI) showed m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Sulfonamide derivatives have shown promising anticancer properties against various cancer cell lines. For instance, aminothiazole-paeonol derivatives, including compounds structurally related to "N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide," have demonstrated significant anticancer potential, particularly against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). One compound, identified as N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, exhibited potent inhibitory activity, outperforming 5-fluorouracil (5-FU) in terms of potency against AGS and HT-29 human cancer cell lines with lower cytotoxicity to fibroblasts (Tsai et al., 2016).

Antimicrobial Activity

Sulfonamide derivatives also play a significant role in antimicrobial research. Studies have synthesized and evaluated sulfonamide derivatives for their effectiveness against bacterial and fungal pathogens. For example, N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and screened for their antimicrobial activity, showcasing the versatility of sulfonamide compounds in combating microbial infections (Abd El-Gilil, 2019).

Enzyme Inhibition

Enzyme inhibition is another critical area where sulfonamide derivatives have found application. These compounds have been investigated for their potential to inhibit enzymes such as carbonic anhydrases, which are pivotal in various physiological processes, including tumorigenesis. Halogenated sulfonamides, for instance, have been synthesized and shown to effectively inhibit the tumor-associated carbonic anhydrase IX, presenting a novel approach to designing antitumor agents (Ilies et al., 2003).

Wirkmechanismus

Target of Action

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide is a benzothiazole-based compound that has been found to have potent antibacterial activity . The primary targets of this compound are bacterial cells, particularly those of both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound this compound interacts with its bacterial targets by penetrating the bacterial cell membranes . This interaction results in the creation of pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in bacterial cell survival. The compound’s action on the cell membranes disrupts normal cellular functions, leading to cell death .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of bacterial cell membranes and the subsequent death of the bacterial cells . This results in a potent antibacterial effect against both Gram-negative and Gram-positive bacteria .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c1-3-22-13-5-4-6-14-15(13)17-16(23-14)18-24(19,20)12-9-7-11(21-2)8-10-12/h4-10H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGDFOVHJJWKPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

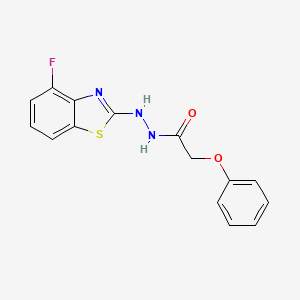

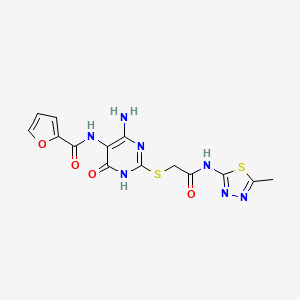

![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2696008.png)

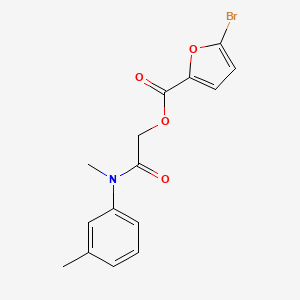

![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)

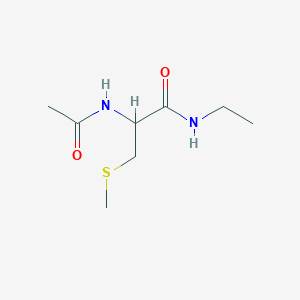

![(E)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696022.png)

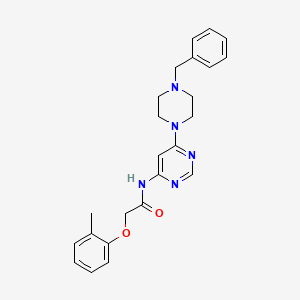

![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)

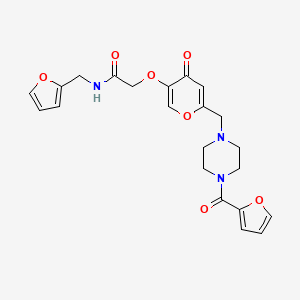

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide](/img/structure/B2696027.png)